![molecular formula C9H9BrClNO B1415627 3-(4-Bromo-3-chlorophenoxy)azetidine CAS No. 1936134-62-1](/img/structure/B1415627.png)
3-(4-Bromo-3-chlorophenoxy)azetidine
Overview
Description
3-(4-Bromo-3-chlorophenoxy)azetidine , also known by its chemical formula C~9~H~10~ClNO , is a heterocyclic compound. It belongs to the class of azetidines, which are four-membered ring structures containing a nitrogen atom. The compound’s molecular weight is approximately 183.64 g/mol .
Physical And Chemical Properties Analysis
Scientific Research Applications
Stereoselective Synthesis Applications
- Stereoselective Synthesis of Piperidines: A study by Mollet et al. (2011) explored the reactivity of 2-(2-mesyloxyethyl)azetidines, leading to the stereoselective synthesis of various piperidines. This process involved transient 1-azoniabicyclo[2.2.0]hexanes and provided easy access to 3,4-disubstituted 5,5-nor-dimethyl analogues, significant in medicinal chemistry (Mollet et al., 2011).
Synthetic Utility Demonstrations
- Functionalized Azetidines Synthesis: Stankovic et al. (2013) demonstrated the synthetic utility of 3-bromo-3-ethylazetidines by preparing various functionalized azetidines. This work included the synthesis of 3-alkoxy-, 3-aryloxy-, 3-acetoxy-, and other azetidines, useful as novel functionalized azetidine and spirocyclic building blocks (Stankovic et al., 2013).
Antioxidant Activity Research
- Synthesis and Antioxidant Activity of Schiff Bases and Azetidines: Research by Nagavolu et al. (2017) focused on synthesizing Schiff bases and azetidines from phenyl urea derivatives. These compounds showed moderate to significant antioxidant effects, highlighting their medicinal and chemical importance (Nagavolu et al., 2017).
Production of Energetic Building Blocks
- Scalable Production of Energetic Bromoacetylene Building Block: Kohler et al. (2018) described a scalable process for producing 3-(Bromoethynyl)azetidine, a highly energetic building block. This study included a detailed safety study and identified suitable forms for mitigating the energetic properties of the compound (Kohler et al., 2018).
Antimicrobial Agent Synthesis
- Synthesis of Substituted Phenyl Azetidines as Antimicrobial Agents: Doraswamy and Ramana (2013) synthesized substituted phenyl azetidines with potential antimicrobial properties. This study involved synthesizing compounds through various reactions and characterizing them for antimicrobial activity (Doraswamy & Ramana, 2013).
Safety And Hazards
- Safety Data Sheet : Link to MSDS
properties
IUPAC Name |
3-(4-bromo-3-chlorophenoxy)azetidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrClNO/c10-8-2-1-6(3-9(8)11)13-7-4-12-5-7/h1-3,7,12H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTFQNIHZHBCROH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OC2=CC(=C(C=C2)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Bromo-3-chlorophenoxy)azetidine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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